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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

For Researchers, Scientists, and Drug Development Professionals

DGY-09-192 has emerged as a potent and selective degrader of Fibroblast Growth Factor
Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). As a Proteolysis-
Targeting Chimera (PROTAC), it operates by inducing the degradation of its target proteins
rather than simple inhibition. This guide provides a comprehensive comparison of DGY-09-
192's cross-reactivity with other kinases, supported by experimental data, to inform its
application in research and drug development.

Executive Summary

DGY-09-192 is a bivalent degrader that links the pan-FGFR inhibitor BGJ398 to a ligand for the
von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] While the parent compound, BGJ398,
inhibits multiple FGFR family members, DGY-09-192 exhibits remarkable selectivity,
preferentially inducing the degradation of FGFR1 and FGFR2 while largely sparing FGFR3 and
FGFRA4.[1][3][4] This selective degradation translates to potent anti-proliferative activity in
cancer cell lines dependent on FGFR1/2 signaling.[1][2] Quantitative proteomic analysis has
confirmed the high selectivity of DGY-09-192 for FGFR1 and FGFR2, with Phosphodiesterase
6D (PDEG6D) identified as a potential off-target.[1][4][5]

Kinase Selectivity Profile of DGY-09-192

The selectivity of DGY-09-192 is a key attribute that distinguishes it from its parent inhibitor and
other non-selective kinase inhibitors. The following tables summarize the quantitative data on
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its biochemical inhibition and cellular degradation potency.

Table 1: Biochemical Inhibitory Potency of DGY-09-192 and Parent Compound (BGJ398)

DGY-09-192 ICso

Kinase Target BGJ398 ICso (M) Assay

(nM)
FGFR1 23.8 Not specified Z'-LYTE kinase assay
FGFR2 34 Not specified Z'-LYTE kinase assay
FGFR3 50.9 Not specified Z'-LYTE kinase assay
FGFR4 353 Not specified Z'-LYTE kinase assay

Data sourced from The Chemical Probes Portal and Gray Lab.[5][6]

Table 2: Cellular Degradation Potency of DGY-09-192

Target Protein Cell Line DCso (nM) Dmax (%)
FGFR1 CCLP1 4.35 85
FGFR2 KATO IlI 70 74

Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".

[1]14]

Table 3: Anti-Proliferative Activity of DGY-09-192

Cell Line FGFR Status ICs0 (NM)
KATO llI FGFR2 amplification 1

CCLP1 FGFR1 overexpression 17
ICC13-7 FGFR2 fusion-positive 40
CCLP-FP Engineered FGFR2 fusion 8
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Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".

[1]

Off-Target Analysis

A quantitative mass spectrometry-based proteomics study was conducted to assess the
proteome-wide degradation selectivity of DGY-09-192. In Kelly cells, which express both
FGFR1 and FGFR2, treatment with 1 uM DGY-09-192 for 5 hours demonstrated high
selectivity for FGFR1 and FGFR2.[1][4] The study identified PDE6D as a potential off-target, a
protein known to have a large lipophilic binding pocket and has been observed as a degradable
target for other VHL-based degraders.[1][4]

Signaling Pathways

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs),
trigger several downstream signaling pathways crucial for cell proliferation, survival, and
differentiation.[7][8] Dysregulation of FGFR signaling is implicated in various cancers.[7][8]
DGY-09-192, by degrading FGFR1 and FGFR2, effectively shuts down these oncogenic
signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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